
FMOC-ARG(PBF)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 9-fluorenylmethoxycarbonyl-L-arginine-2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl is a derivative of the amino acid arginine. It is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides. The compound is known for its stability and effectiveness in protecting the side chain of arginine during the synthesis process.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-fluorenylmethoxycarbonyl-L-arginine-2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl typically involves the protection of the arginine side chain with the 2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl group. This is followed by the attachment of the 9-fluorenylmethoxycarbonyl group to the amino terminus of the arginine. The reaction conditions often involve the use of solvents such as dichloromethane and N,N-dimethylformamide, and reagents like trifluoroacetic acid for deprotection .
Industrial Production Methods: In industrial settings, the production of this compound is typically carried out using automated peptide synthesizers. These machines allow for the precise control of reaction conditions and the efficient assembly of peptide chains. The use of solid-phase synthesis techniques, where the peptide is assembled on an insoluble resin, is common. This method allows for the easy removal of by-products and excess reagents through simple filtration and washing steps .
化学反应分析
Types of Reactions: The compound undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the protecting groups using acids like trifluoroacetic acid.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents such as 1-hydroxybenzotriazole.
Common Reagents and Conditions:
Trifluoroacetic Acid: Used for deprotection of the 9-fluorenylmethoxycarbonyl group.
1-Hydroxybenzotriazole: Used as a coupling reagent in peptide bond formation.
Major Products: The major products formed from these reactions are peptides with the desired sequence of amino acids. The protecting groups are removed to yield the final peptide product .
科学研究应用
Chemistry: In chemistry, the compound is used in the synthesis of peptides for research purposes. It allows for the precise assembly of peptide chains, which are essential for studying protein structure and function .
Biology: In biological research, peptides synthesized using this compound are used to study cell signaling pathways and protein interactions. These peptides can serve as probes to investigate the roles of specific amino acids in biological processes .
Medicine: In medicine, peptides synthesized using this compound are used in the development of new drugs. These peptides can act as therapeutic agents or as components of vaccines .
Industry: In the industrial sector, the compound is used in the production of peptide-based materials, such as hydrogels, which have applications in drug delivery and tissue engineering .
作用机制
The compound exerts its effects by protecting the side chain of arginine during peptide synthesis. The 2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl group prevents unwanted side reactions, ensuring the correct assembly of the peptide chain. The 9-fluorenylmethoxycarbonyl group is used as a temporary protecting group for the amino terminus, which is removed during the synthesis process to allow for the formation of peptide bonds .
相似化合物的比较
- 9-Fluorenylmethoxycarbonyl-L-lysine-2,2,5,7,8-pentamethyl-chroman-6-sulfonyl chloride
- 9-Fluorenylmethoxycarbonyl-L-ornithine-2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl
Uniqueness: The uniqueness of 9-fluorenylmethoxycarbonyl-L-arginine-2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl lies in its ability to protect the side chain of arginine effectively during peptide synthesis. This ensures the correct assembly of peptides containing arginine, which is crucial for studying the structure and function of proteins .
属性
CAS 编号 |
15445-77-9 |
|---|---|
分子式 |
C36H34Cl4N6O8S2 |
分子量 |
884.622 |
IUPAC 名称 |
1-(4-acetylpiperazin-1-yl)ethanone;O-(3-nitrophenyl) N-[(3,4-dichlorophenyl)methyl]carbamothioate |
InChI |
InChI=1S/2C14H10Cl2N2O3S.C8H14N2O2/c2*15-12-5-4-9(6-13(12)16)8-17-14(22)21-11-3-1-2-10(7-11)18(19)20;1-7(11)9-3-5-10(6-4-9)8(2)12/h2*1-7H,8H2,(H,17,22);3-6H2,1-2H3 |
InChI 键 |
BMAJSXZTTXDMNV-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)C(=O)C.C1=CC(=CC(=C1)OC(=S)NCC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-].C1=CC(=CC(=C1)OC(=S)NCC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S,6S,11S,12S,15S,16S,21S)-3,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1-ene](/img/structure/B579426.png)
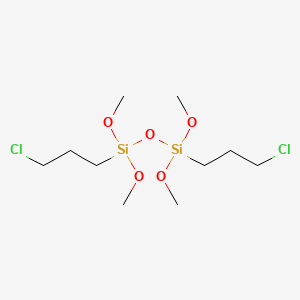
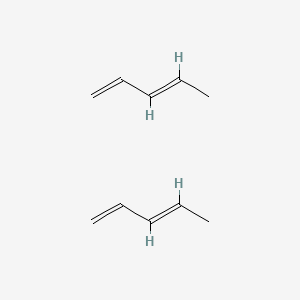
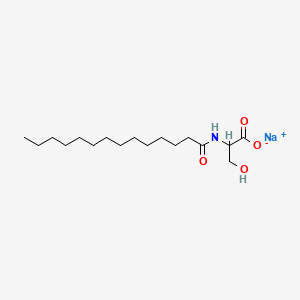
![Spiro[3.5]nona-1,6-diene-2-carboxamide](/img/structure/B579434.png)
![dimethyl (1R,2R,5S,8S,9S,10R,11R)-5-hydroxy-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9,11-dicarboxylate](/img/structure/B579436.png)
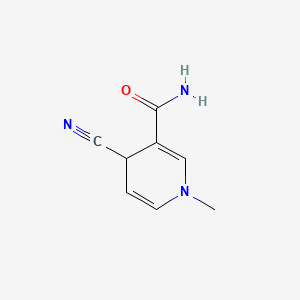
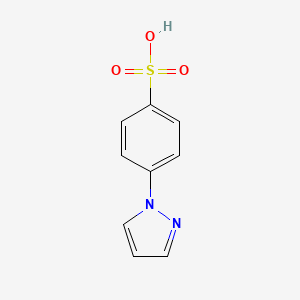
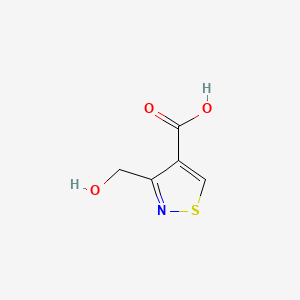
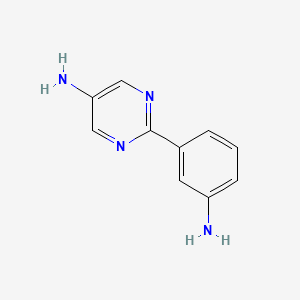
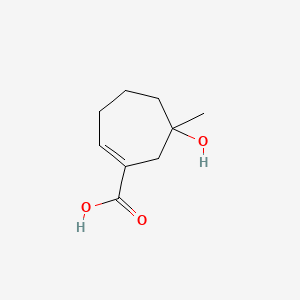
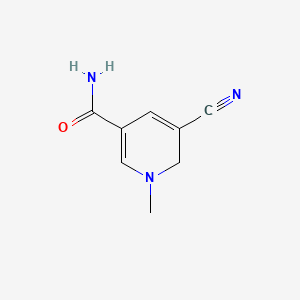
![[(2R,3R,4R,5R,6R)-5-acetamido-3,6-diacetyloxy-4-methoxyoxan-2-yl]methyl acetate](/img/structure/B579449.png)
